5-Amino-8-fluoroquinoline-2-carboxylic acid 5-Amino-8-fluoroquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161193
InChI: InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,12H2,(H,14,15)
SMILES:
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol

5-Amino-8-fluoroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC20161193

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-8-fluoroquinoline-2-carboxylic acid -

Specification

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
IUPAC Name 5-amino-8-fluoroquinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,12H2,(H,14,15)
Standard InChI Key BYSCYOACPPFLGO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C=CC(=C21)N)F)C(=O)O

Introduction

Chemical Structure and Functional Groups

The quinoline backbone of 5-amino-8-fluoroquinoline-2-carboxylic acid includes a fused benzene and pyridine ring system. Key functional groups and their positions are:

  • Amino group (-NH₂) at position 5: Participates in hydrogen bonding and nucleophilic interactions.

  • Fluorine atom (-F) at position 8: Enhances metabolic stability and lipophilicity, improving membrane permeability.

  • Carboxylic acid (-COOH) at position 2: Contributes to solubility and ionic interactions, critical for bioavailability .

The SMILES notation C1=CC(=C(C2=C1N=C(C=C2)C(=O)O)N)F and InChI InChI=1S/C10H7FN2O2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,12H2,(H,14,15) describe its stereochemistry and connectivity .

Synthesis Methods

The synthesis of 5-amino-8-fluoroquinoline-2-carboxylic acid typically involves multistep reactions:

Oxidation of Aldehyde Precursors

A primary method involves oxidizing 5-amino-8-fluoroquinoline-2-carbaldehyde using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media. This reaction converts the aldehyde group (-CHO) into a carboxylic acid (-COOH) while preserving the fluorine and amino substituents.

Alternative Approaches

Other strategies include:

  • Fluorination of quinoline intermediates: Introducing fluorine at position 8 via nucleophilic substitution or electrophilic fluorination.

  • Cyclization reactions: Forming the quinoline core through condensation of aniline derivatives with appropriate carbonyl compounds.

Controlled reaction conditions (e.g., temperature, solvent choice) are critical to achieving high yields and minimizing byproducts.

Biological Activity and Mechanisms

Antibacterial Activity

The compound’s structural analogs inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Fluorine at position 8 enhances binding affinity to these targets, while the carboxylic acid group facilitates interactions with bacterial enzymes .

Structure-Activity Relationships (SAR)

Role of Fluorine Substitution

The fluorine atom at position 8:

  • Boosts lipophilicity: Enhances membrane permeability, improving bioavailability.

  • Stabilizes electronic interactions: Electron-withdrawing effects may strengthen hydrogen bonding with target proteins .

Impact of Functional Groups

Functional GroupPositionRole in Activity
Amino (-NH₂)5Hydrogen bonding with bacterial enzymes
Fluorine (-F)8Metabolic stability, target binding
Carboxylic acid (-COOH)2Solubility, ionic interactions

Comparative Analysis with Related Compounds

CompoundMolecular FormulaSubstituentsKey Activity
5-Amino-8-fluoroquinoline-2-carboxylic acidC₁₀H₇FN₂O₂5-NH₂, 8-F, 2-COOHAntibacterial, anticancer
5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acidC₁₁H₉FN₂O₂5-NH₂, 6-F, 8-CH₃, 2-COOHAntimicrobial, anticancer
8-HydroxyquinolineC₉H₇NO8-OHAntimicrobial, anticancer
CiprofloxacinC₁₇H₁₈FN₃O₃6-F, 1-cyclopropylBroad-spectrum antibacterial

Key Observations:

  • Fluorine positioning: 8-F enhances stability compared to 6-F in ciprofloxacin.

  • Methyl groups: In 5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid, the methyl group at position 8 may reduce activity due to steric hindrance .

Research Findings and Applications

Antibacterial Efficacy

While direct data for this compound is limited, its analogs demonstrate:

  • Inhibition of DNA gyrase: Critical for bacterial replication, particularly in Gram-negative pathogens .

  • Synergy with other antibiotics: Potential for combination therapies to combat resistance .

Anticancer Research

Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-position show enhanced cytotoxicity against cancer cell lines (e.g., HCT 116) .

Future Directions and Challenges

Targeted Modifications

  • Electrophilic substitution: Introducing halogens or nitro groups at position 5 to modulate electronic effects.

  • Prodrug development: Esterification of the carboxylic acid to improve oral bioavailability .

Challenges

  • Resistance concerns: Overuse in antibiotics could accelerate bacterial adaptation.

  • Synthetic complexity: Scalable methods for fluorination and amino group introduction remain underdeveloped.

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